3-Phenyloxirane-2-carboxylic acid
Description
Structural Framework and Functional Group Significance
The structural framework of 3-phenyloxirane-2-carboxylic acid is defined by a three-membered heterocyclic ring containing two carbon atoms and one oxygen atom, known as an oxirane or epoxide ring. This ring is substituted with a phenyl group at one carbon and a carboxylic acid group at the other. nih.gov The molecular formula for this compound is C₉H₈O₃. nih.gov
The significance of this structure lies in the dual functionality it possesses:
Epoxide Ring: The oxirane ring is a highly strained system. This inherent strain makes the ring susceptible to ring-opening reactions by various nucleophiles, a key aspect of its reactivity.
Carboxylic Acid Group: The carboxylic acid group (-COOH) is composed of a carbonyl group (C=O) and a hydroxyl group (-OH). msu.edu This group imparts acidic properties to the molecule and can undergo a range of reactions typical of carboxylic acids, such as esterification and amide formation. wikipedia.org
The juxtaposition of these two functional groups on a small, rigid scaffold results in a molecule with distinct chemical properties and reactivity patterns. The stereochemistry of the molecule, with two stereocenters on the oxirane ring, also introduces the element of chirality, which is of significant interest in asymmetric synthesis. vulcanchem.com
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₈O₃ | nih.govchemsynthesis.com |
| Molecular Weight | 164.16 g/mol | nih.govchemsynthesis.com |
| Synonyms | 2,3-Epoxy-3-phenylpropionic acid, Phenylglycidic acid | nih.gov |
Scope and Relevance in Contemporary Organic Chemistry Research
The relevance of this compound in contemporary organic chemistry research stems primarily from its utility as a versatile building block. The presence of two distinct and reactive functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com
Research interest in this compound is focused on several key areas:
Synthetic Intermediate: The epoxide ring can be opened by a wide array of nucleophiles, leading to the formation of β-substituted α-hydroxy acids. These products are themselves valuable precursors for various target molecules.
Chiral Precursor: As a chiral molecule, enantiomerically pure forms of this compound are sought after for use in asymmetric synthesis. vulcanchem.com The ability to introduce specific stereochemistry is crucial in the synthesis of bioactive compounds.
Methodology Development: The compound serves as a model substrate for the development of new synthetic methodologies, particularly those involving epoxide ring-opening reactions or transformations of the carboxylic acid group.
The unique structural and reactive properties of this compound ensure its continued relevance as a tool for synthetic chemists exploring the construction of complex molecular architectures. vulcanchem.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyloxirane 2 Carboxylic Acid and Analogues
Classical Approaches in Epoxide Formation
Traditional methods for forming the oxirane ring are foundational in organic synthesis and remain relevant for producing 3-phenyloxirane-2-carboxylic acid and its ester or amide analogues.
The Darzens condensation, or glycidic ester condensation, is a primary and well-established method for synthesizing α,β-epoxy esters, which are direct precursors to this compound. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde or ketone with an α-haloester using a strong base. wikipedia.org
For the synthesis of the target structure, benzaldehyde (B42025) is reacted with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base like sodium ethoxide or potassium tert-butoxide. The mechanism proceeds in two main steps: the base deprotonates the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a manner similar to an aldol (B89426) addition. organic-chemistry.org This is followed by an internal SN2 reaction where the newly formed alkoxide displaces the adjacent halide, closing the three-membered epoxide ring. organic-chemistry.org The resulting product is an ethyl or methyl 3-phenyloxirane-2-carboxylate, also known as a glycidic ester. wikipedia.orgorganic-chemistry.org
Historically, the Darzens condensation was often used for homologation without significant concern for stereocontrol, typically yielding a mixture of cis and trans diastereomers. organic-chemistry.org Variants of this reaction can employ α-halonitriles or α-halo ketones to produce corresponding α,β-epoxy nitriles or ketones. wikipedia.orgstackexchange.com For instance, reacting benzaldehyde with chloroacetonitrile (B46850) under base-catalyzed or phase-transfer catalysis conditions can yield 3-phenyloxirane-2-carbonitrile. stackexchange.com
Table 1: Overview of Darzens Condensation for 3-Phenyloxirane-2-carboxylate Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
| Benzaldehyde | Ethyl Chloroacetate | Sodium Ethoxide | Ethyl 3-phenyloxirane-2-carboxylate |
| Benzaldehyde | Methyl Bromoacetate | Potassium tert-butoxide | Methyl 3-phenyloxirane-2-carboxylate |
| Benzaldehyde | Chloroacetonitrile | Sodium Hydroxide (B78521) | 3-Phenyloxirane-2-carbonitrile |
An alternative classical route involves the direct epoxidation of an alkene. For the synthesis of this compound, the logical olefinic precursor is cinnamic acid or its corresponding esters, such as ethyl cinnamate (B1238496). nih.gov This method is a direct way to form the oxirane ring on the α,β-double bond of the unsaturated acid or ester. wikipedia.org
The most common reagents for this transformation are peroxy acids (peracids), with meta-chloroperoxybenzoic acid (mCPBA) being a frequently used example. youtube.commdpi.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the cinnamic acid derivative, forming the epoxide ring in a concerted mechanism. This approach avoids the use of strong bases required in the Darzens condensation. The epoxidation of an α,β-unsaturated ester is a reliable method for obtaining the corresponding glycidic ester. wikipedia.org
Hydrolysis-Based Synthetic Pathways
Many synthetic routes, particularly the classical methods, yield an ester or nitrile derivative of this compound. A subsequent hydrolysis step is therefore essential to obtain the final carboxylic acid.
The α,β-epoxy esters (glycidic esters) produced via the Darzens condensation or the epoxidation of cinnamate esters, such as ethyl 3-phenyloxirane-2-carboxylate, must be converted to the target carboxylic acid. organic-chemistry.orgstackexchange.com This is typically achieved through saponification, a basic hydrolysis reaction. organic-chemistry.org
The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to yield the final this compound. solubilityofthings.com This hydrolysis step is a common and straightforward transformation in organic synthesis. wikipedia.org
Stereoselective Synthesis
Controlling the stereochemistry of the two chiral centers in this compound is a significant challenge. Modern asymmetric synthesis provides powerful tools to produce specific enantiomers or diastereomers of the target molecule.
Asymmetric epoxidation methods are designed to introduce the epoxide ring with high enantioselectivity. encyclopedia.pub The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. youtube.com To apply this to the synthesis of this compound, one would start with cinnamyl alcohol. The Sharpless epoxidation of cinnamyl alcohol, using titanium tetraisopropoxide, a chiral diethyl tartrate (either (+)-DET or (-)-DET), and an oxidant like tert-butyl hydroperoxide, can produce a chiral epoxy alcohol. youtube.com The choice of the tartrate ester dictates which enantiomer of the epoxide is formed. The resulting chiral 2,3-epoxy-3-phenyl-1-propanol would then require a subsequent oxidation of the primary alcohol group to a carboxylic acid to yield the final product.
Another powerful technique is the Jacobsen-Katsuki Asymmetric Epoxidation, which is particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst. mdpi.comcapes.gov.br While typically applied to different substrate types, the principles of using a chiral catalyst to direct the stereochemical outcome of the epoxidation are central to modern asymmetric synthesis.
Furthermore, enantioselectivity can be introduced into the Darzens condensation itself by using chiral phase-transfer catalysts. researchgate.net These catalysts, often chiral ammonium (B1175870) salts, can create a chiral environment that influences the nucleophilic attack, leading to the preferential formation of one enantiomer of the resulting glycidic ester. researchgate.netnih.gov
Table 2: Comparison of Stereoselective Synthesis Strategies
| Method | Precursor | Key Reagent/Catalyst | Intermediate Product |
| Sharpless Epoxidation | Cinnamyl Alcohol | Ti(OiPr)₄, (+)- or (-)-DET | (2R,3R)- or (2S,3S)-3-Phenyloxiranemethanol |
| Asymmetric Darzens | Benzaldehyde, Ethyl Chloroacetate | Chiral Phase-Transfer Catalyst | Enantioenriched Ethyl 3-phenyloxirane-2-carboxylate |
| Jacobsen Epoxidation | cis-β-Substituted Styrene Derivative | Chiral (salen)Mn(III) complex | Chiral Epoxide |
Enzymatic and Biocatalytic Resolution Methods
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov Enzymes, such as lipases and hydrolases, exhibit high stereoselectivity, enabling them to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. nih.gov
One notable application involves the use of epoxide hydrolases from Galactomyces geotrichum for the resolution of racemic 3-phenylglycidate esters. This enzymatic hydrolysis selectively converts one enantiomer into the desired (2S,3R)-3-phenylglycidic acid, achieving a high enantiomeric excess (e.e.) of over 99%. The efficiency of this resolution is influenced by several factors, as detailed in the table below.
Table 1: Optimized Parameters for Enzymatic Resolution of 3-Phenylglycidate Esters
| Parameter | Optimal Value | Result |
|---|---|---|
| pH | 6.4 | 94.7% e.e. (S) |
| Substrate/Cell Ratio | 5% (w/v) | 99.4% e.e. |
| Reaction Time | 8 hours | 37.1% Yield |
Data sourced from research on epoxide hydrolases from Galactomyces geotrichum ZJUTZQ200.
In a related approach, immobilized lipases have been successfully employed for the kinetic resolution of analogous compounds. For instance, lipase (B570770) from Pseudomonas fluorescens, when immobilized on modified silica (B1680970) nanoparticles, can effectively resolve a racemic mixture of 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov The addition of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), has been shown to enhance the enzyme's stability and process efficiency, achieving a 79.5% enantiomeric excess. nih.gov
Chemical Resolution via Diastereomeric Salt Formation
The most established method for resolving a racemic carboxylic acid is through its conversion into a mixture of diastereomeric salts. wikipedia.org This is accomplished by reacting the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. wikipedia.orglibretexts.org The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are no longer mirror images and thus have different physical properties, most importantly, different solubilities. libretexts.org This difference allows for the separation of the less soluble diastereomer through fractional crystallization. wikipedia.org Following separation, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. libretexts.org
A variety of chiral bases are used for this purpose, including naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org
For analogues of this compound, such as racemic 3-phenylisoserine amide derivatives, this method has been applied successfully. The use of enantiopure (+)-tartaric acid or (−)-dibenzoyl tartaric acid as the resolving agent in ethanol (B145695) leads to the formation of diastereomeric salts. The less soluble salt can be isolated and recrystallized to achieve high enantiomeric purity.
Table 2: Resolution of 3-Phenylisoserine Amide Derivatives via Diastereomeric Salt Formation
| Resolving Agent | Solvent | Initial e.e. | e.e. after Recrystallization | Yield after two Recrystallizations |
|---|---|---|---|---|
| (+)-Tartaric acid / (−)-Dibenzoyl tartaric acid | Ethanol | 84.8% | 98.6% | 26.8% |
Data based on resolution using ethanol under reflux and recrystallization from ethanol-water mixtures.
The choice of solvent, the molar ratio of the resolving agent to the racemate, and the filtration temperature are crucial parameters that can significantly affect the efficiency of the resolution process. nih.govnih.gov For example, in the resolution of 3-chloromandelic acid, optimizing these conditions resulted in a resolution efficiency of up to 94%. nih.gov Similarly, the resolution of a Diels-Alder cycloadduct, a racemic carboxylic acid, was achieved using quinidine (B1679956) as the resolving agent in an aqueous acetonitrile (B52724) solution, allowing for the isolation of both enantiomers in high enantiomeric purity. citedrive.com
Reaction Mechanisms and Chemical Transformations of 3 Phenyloxirane 2 Carboxylic Acid
Nucleophilic Ring-Opening of the Oxirane Moiety
The high ring strain of the oxirane ring in 3-phenyloxirane-2-carboxylic acid makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations are of significant interest as they allow for the introduction of new functional groups with a high degree of stereochemical control, yielding valuable difunctionalized compounds.
Regioselectivity and Stereoselectivity in Ring-Opening
The regioselectivity of the nucleophilic attack on the epoxide ring of this compound and its derivatives is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom (C2), following an SN2 mechanism. This results in the opening of the epoxide ring with inversion of stereochemistry at the center of attack.
The presence of the phenyl group at C3 and the carboxylic acid group at C2 creates a specific electronic and steric environment. The attack at C2 is generally favored by many nucleophiles due to the lower steric hindrance compared to the C3 position, which is substituted with a bulky phenyl group.
In the case of related 3-aryl-2-carboxamide epoxides, which are structurally similar, the regioselectivity of the ring-opening can be highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in acid-catalyzed reactions, the situation can be more complex, with the potential for carbocation-like intermediates influencing the site of nucleophilic attack.
Reactions with Diverse Nucleophiles (e.g., Azides, Amines)
The oxirane ring of this compound and its esters readily reacts with a variety of nucleophiles, leading to the formation of β-substituted-α-hydroxy-phenylpropanoic acid derivatives. These reactions are fundamental in the synthesis of biologically active molecules and chiral building blocks.
Reaction with Azides: The reaction of this compound derivatives with sodium azide (B81097) typically proceeds via a nucleophilic attack of the azide ion on the C2 carbon of the epoxide ring. This results in the formation of a β-azido-α-hydroxy derivative. For example, the corresponding ester of this compound reacts with sodium azide in methanol (B129727) to yield the corresponding β-azido alcohol in high yield. organicchemistrytutor.com This transformation is a key step in the synthesis of α-hydroxy-β-amino acids.
Reaction with Amines: Primary and secondary amines are effective nucleophiles for the ring-opening of this compound. The reaction with primary amines, such as benzylamine, opens the epoxide ring to produce β-amino alcohols. organicchemistrytutor.com This reaction is crucial in the synthesis of the C-13 side chain of the anticancer drug Taxol. The reaction generally proceeds with high regioselectivity, with the amine attacking the C2 position.
Table 1: Nucleophilic Ring-Opening Reactions of this compound Derivatives
| Nucleophile | Reagent | Solvent | Product | Yield | Reference |
| Azide | Sodium Azide | Methanol | β-azido alcohol | 95% | organicchemistrytutor.com |
| Amine | Benzylamine | - | β-amino alcohol | - | organicchemistrytutor.com |
Data is for the corresponding ester derivative.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo a variety of transformations, including esterification and amidation, which are essential for modifying the compound's properties or for preparing it for subsequent reactions.
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netorganic-chemistry.orgnih.gov The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. researchgate.netorganic-chemistry.orgnih.gov For example, reaction with methanol in the presence of an acid catalyst would yield methyl 3-phenyloxirane-2-carboxylate.
Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. The direct reaction is often slow and requires heating. libretexts.orgmasterorganicchemistry.com More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with the amine to form the amide. nih.gov
Table 2: General Conditions for Esterification and Amidation of Carboxylic Acids
| Reaction | Reagents | Conditions | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Excess alcohol | Ester |
| Amidation (Direct) | Ammonia or Amine | Heat | Amide |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Ammonia or Amine | - | Amide |
Derivatization for Analytical or Synthetic Purposes
Chemical derivatization of the carboxylic acid group is often employed to enhance the analytical detection of this compound, particularly in liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov Derivatization can improve chromatographic retention, increase ionization efficiency, and introduce a UV-active or fluorescent tag for better detection. nih.gov
Common derivatization strategies for carboxylic acids involve their conversion to amides or esters with reagents that possess favorable analytical properties. For instance, coupling the carboxylic acid with an amine containing a chromophore or a readily ionizable group can significantly improve detection limits. Reagents like 4-bromo-N-methylbenzylamine have been developed for this purpose, as the bromine atom provides a distinct isotopic pattern in mass spectrometry, aiding in identification.
For synthetic purposes, the carboxylic acid can be converted into a variety of derivatives to modulate its reactivity. For example, conversion to an acid chloride creates a highly reactive electrophile that can readily participate in a wide range of nucleophilic acyl substitution reactions.
Acid-Catalyzed and Base-Catalyzed Reactions
Both the oxirane ring and the carboxylic acid group can be influenced by the presence of acids or bases, leading to a range of transformations including hydrolysis, rearrangement, and decarboxylation.
Acid-Catalyzed Reactions: In the presence of a protic acid, the epoxide oxygen can be protonated, which activates the ring towards nucleophilic attack, even by weak nucleophiles like water. This can lead to the hydrolysis of the epoxide to a diol. More complex acid-catalyzed rearrangements are also possible, especially in structurally related compounds like 3-aryloxirane-2-carboxamides. researchgate.net In these systems, strong acids like sulfuric acid can catalyze rearrangements leading to the formation of quinolinone derivatives through a mechanism involving oxirane ring-opening followed by intramolecular Friedel-Crafts alkylation. researchgate.net While specific studies on the acid-catalyzed rearrangement of this compound itself are not detailed in the provided context, the behavior of analogous compounds suggests a rich potential for complex transformations.
Base-Catalyzed Reactions: Under basic conditions, the carboxylic acid group is deprotonated to form a carboxylate anion. If the resulting carboxylate is heated, it can undergo decarboxylation, particularly if the resulting carbanion is stabilized. organicchemistrytutor.com For 3-phenyloxirane-2-carboxylate, the loss of carbon dioxide would generate an α-carbanion adjacent to the oxirane ring. The stability of this intermediate would dictate the feasibility of this reaction pathway. Another potential base-catalyzed reaction is the hydrolysis of the corresponding esters of this compound back to the carboxylate salt.
Hydrolytic Cleavage Pathways
The hydrolytic cleavage of this compound involves the opening of the strained epoxide ring, a reaction that can be catalyzed by either acid or base. The presence of both a carboxylic acid and a phenyl group on the oxirane ring introduces significant electronic and steric factors that influence the reaction's regioselectivity and rate. In aqueous environments, the primary transformation is the opening of the epoxide ring to form a diol, while the carboxylic acid group generally remains intact under typical hydrolytic conditions.
Rate = kA[H⁺][epoxide] + kN[epoxide] + kB[OH⁻][epoxide]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of epoxides is significantly accelerated. The reaction mechanism proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. This is followed by the nucleophilic attack of a water molecule.
For this compound, the presence of the phenyl group at the C-3 position plays a crucial role in determining the regioselectivity of the ring-opening. The benzylic C-3 carbon can stabilize a partial positive charge that develops in the transition state. Consequently, the reaction will likely proceed through a mechanism with significant SN1 character. The protonated epoxide will be preferentially attacked by water at the more substituted C-3 carbon, leading to the formation of a carbocation-like intermediate. This will result in the cleavage of the C3-O bond.
The stereochemistry of this process is also noteworthy. The attack of the water molecule occurs from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. This leads to the formation of a trans-diol. Given the stereochemistry of the starting material (e.g., cis or trans-3-phenyloxirane-2-carboxylic acid), a specific stereoisomer of the resulting diol will be formed. For instance, the acid-catalyzed hydrolysis of an epoxide generally yields a trans-1,2-diol. nih.gov
Base-Catalyzed Hydrolysis
In basic media, the epoxide ring can also be opened by direct nucleophilic attack of a hydroxide (B78521) ion. Unlike acid-catalyzed opening, the epoxide is not protonated. The reaction follows a classic SN2 mechanism. In this case, the nucleophile will attack the less sterically hindered carbon atom.
For this compound, the C-2 carbon, which is attached to the carboxylic acid group, is generally less sterically hindered than the C-3 carbon, which bears the bulky phenyl group. Therefore, the hydroxide ion is expected to attack the C-2 carbon, leading to the cleavage of the C2-O bond. Similar to the acid-catalyzed pathway, this results in an inversion of configuration at the site of attack, yielding a trans-diol.
It is important to note that under basic conditions, the carboxylic acid group will be deprotonated to form the corresponding carboxylate salt. This negatively charged carboxylate group might influence the reaction rate through electrostatic interactions.
Enzymatic Hydrolysis
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. These enzymes are of significant interest due to their high regio- and enantioselectivity. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, research on analogous compounds demonstrates the potential for highly selective transformations. For example, epoxide hydrolases have been used for the kinetic resolution of racemic epoxides, yielding enantiomerically pure epoxides and diols. This high degree of selectivity is often difficult to achieve through traditional chemical methods.
The following table summarizes the expected major products and mechanistic features of the hydrolytic cleavage of this compound under different conditions, based on general principles of epoxide chemistry.
| Condition | Catalyst | Mechanism | Site of Nucleophilic Attack | Major Product |
| Acidic | H₃O⁺ | S | C-3 (Benzylic carbon) | 2,3-dihydroxy-3-phenylpropanoic acid |
| Basic | OH⁻ | S | C-2 (Less hindered carbon) | 2,3-dihydroxy-3-phenylpropanoic acid |
| Enzymatic | Epoxide Hydrolase | Enzyme-catalyzed | Highly regio- and stereoselective | Enantiomerically pure 2,3-dihydroxy-3-phenylpropanoic acid |
Advanced Spectroscopic and Structural Elucidation of 3 Phenyloxirane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the carbon-hydrogen framework of 3-Phenyloxirane-2-carboxylic acid.
In ¹H NMR, the acidic proton of the carboxylic acid is highly deshielded and typically appears far downfield in the 10-13 ppm region. princeton.edulibretexts.org This distinctive chemical shift is a hallmark of a carboxylic acid proton. libretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org The protons of the phenyl group will appear in the aromatic region, typically between 7-8 ppm. The protons on the oxirane ring will have characteristic shifts influenced by the ring strain and the neighboring phenyl and carboxyl groups.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is a key indicator, appearing in the deshielded region of 160-185 ppm. princeton.edulibretexts.org The carbons of the phenyl ring will produce signals in the aromatic region (typically 125-150 ppm). The carbons of the oxirane ring will have shifts that are influenced by the strained ring and the attached substituents.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | 160-185 |
| Phenyl Group (C₆H₅) | 7-8 (multiplet) | 125-150 |
| Oxirane Ring Protons | Varies | Varies |
| Alpha-Carbon Proton | ~2-3 | Varies |
NOESY NMR for Stereochemical Configuration
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule. youtube.comlibretexts.orglibretexts.org Unlike COSY, which shows through-bond correlations, NOESY reveals through-space interactions. libretexts.orglibretexts.org This is particularly crucial for determining the relative stereochemistry of the substituents on the oxirane ring of this compound.
By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine which protons are close to each other in space. For instance, a cross-peak between a proton on the phenyl group and a proton on the oxirane ring would indicate that these groups are on the same side of the molecule. This information is instrumental in assigning the cis or trans configuration of the substituents. youtube.comlibretexts.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. openstax.orgthieme-connect.de For this compound, the IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and the oxirane ring.
The most prominent feature for the carboxylic acid is a very broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. openstax.org This broadness is due to hydrogen bonding between carboxylic acid molecules. libretexts.orgopenstax.org The C=O stretch of the carbonyl group in the carboxylic acid gives a strong, sharp absorption typically between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org Conjugation with the phenyl ring can lower this frequency by 20-30 cm⁻¹. openstax.org The C-O stretching vibration of the carboxylic acid is also observable in the 1210-1320 cm⁻¹ region. libretexts.orgresearchgate.net
The oxirane ring will exhibit characteristic C-O stretching vibrations, often appearing in the "fingerprint" region of the spectrum, typically around 800-950 cm⁻¹ and 1250 cm⁻¹.
Table 2: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1710-1760 (strong, sharp) |
| Carboxylic Acid | C-O Stretch | 1210-1320 |
| Oxirane Ring | C-O Stretch | ~800-950 and ~1250 |
| Aromatic Ring | C-H Stretch | ~3030 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. libretexts.orgopenstax.orgthieme-connect.deuantwerpen.be For this compound, with a molecular formula of C₉H₈O₃, the molecular weight is 164.16 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. Carboxylic acids often show characteristic fragmentation patterns. libretexts.orgyoutube.comyoutube.com Common fragment ions include the loss of a hydroxyl group ([M-17]⁺), and the loss of the entire carboxyl group ([M-45]⁺). libretexts.orglibretexts.org The fragmentation of the oxirane ring can also lead to specific daughter ions. The stable phenyl group is likely to be a prominent fragment in the spectrum.
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously establish the bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers on the oxirane ring, X-ray crystallography can definitively determine the R or S configuration of each center and confirm the relative cis or trans arrangement of the phenyl and carboxylic acid groups. uantwerpen.benih.govsigmaaldrich.com This provides an unequivocal structural assignment in the solid state.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uantwerpen.benih.govsigmaaldrich.comnih.gov It is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.govrsc.orgmdpi.com
By comparing the experimental VCD spectrum of an enantiomer of this compound with the theoretically calculated spectrum for a specific absolute configuration (e.g., (2R, 3S)), a confident assignment of the absolute stereochemistry can be made. uantwerpen.benih.govsigmaaldrich.com This technique is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. The analysis often involves comparing the signs and relative intensities of the VCD bands in the experimental and calculated spectra. uantwerpen.be
Theoretical and Computational Investigations of 3 Phenyloxirane 2 Carboxylic Acid
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the electronic structure, geometry, and energetic properties of compounds like 3-Phenyloxirane-2-carboxylic acid. mdpi.comnih.gov DFT methods are used to model various aspects of the molecule's behavior, from its inherent reactivity to its interaction with other chemical species.
DFT calculations are instrumental in predicting the chemical reactivity of this compound. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify the most probable sites for electrophilic and nucleophilic attack.
Key reactivity indicators derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and kinetic reactivity; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and oxirane groups. Regions of positive potential (blue) indicate electron-poor areas, identifying sites for nucleophilic attack, such as the carbon atoms of the oxirane ring. researchgate.net
DFT studies can model entire reaction pathways, for instance, the ring-opening of the epoxide. This reaction is a characteristic feature of oxiranes and can be initiated by either nucleophiles or acids. Computational modeling can elucidate the transition state structures and calculate the activation energy barriers for different mechanistic pathways (e.g., SN1 vs. SN2 type mechanisms), thereby predicting the most likely reaction products under various conditions. nsf.gov
For chiral molecules like this compound, which has two stereogenic centers, determining the absolute configuration is critical. DFT provides a reliable method for this by calculating chiroptical properties. In a study on a closely related compound, (3-phenyloxirane-2,2-diyl)bis(phenylmethanone), DFT calculations of optical rotation (OR) and vibrational circular dichroism (VCD) spectra were used to confidently assign the absolute configuration. nih.govsigmaaldrich.com By comparing the computationally predicted spectra for a specific enantiomer (e.g., R-configuration) with the experimentally measured spectra, a direct correlation can be established. nih.gov
DFT calculations can provide quantitative data on the kinetics and thermodynamics of reactions involving this compound. By mapping the potential energy surface of a reaction, key thermodynamic quantities can be calculated. mdpi.com These calculations help in understanding the feasibility and spontaneity of a chemical process.
| Thermodynamic Property | Description | Significance in Reaction Studies |
|---|---|---|
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have, arising from Heisenberg's uncertainty principle. | Provides a baseline correction for total electronic energies. |
| Enthalpy (H) | A measure of the total energy of a thermodynamic system, including internal energy and the product of pressure and volume. | The change in enthalpy (ΔH) determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (G) | The energy available to do useful work in a system at constant temperature and pressure. | The change in Gibbs Free Energy (ΔG) indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process. |
| Entropy (S) | A measure of the randomness or disorder of a system. | The change in entropy (ΔS) contributes to the overall spontaneity of a reaction. |
| Heat Capacity (Cv) | The amount of heat that must be added to a system to raise its temperature by one degree, at constant volume. | Used in the calculation of other thermodynamic functions at different temperatures. |
For kinetics, DFT is used to locate the transition state (TS) structure for a given reaction step. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate according to transition state theory. Comparing the activation energies for competing reaction pathways allows for the prediction of the major product. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. pensoft.net While specific QSAR studies focusing solely on this compound are not prominent in the literature, the methodology is broadly applicable.
A hypothetical QSAR study on derivatives of this compound would involve:
Synthesizing a Library: A series of analogues would be created by modifying the phenyl ring (e.g., with electron-donating or withdrawing substituents) or the carboxylic acid group (e.g., forming esters or amides).
Biological/Chemical Testing: The compounds would be tested for a specific activity, such as enzyme inhibition or antioxidant capacity.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed activity.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or effective molecules. nih.gov
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Geometric | Molecular Surface Area | Describes the 3D size and shape of the molecule. |
| Electronic | HOMO/LUMO Energies | Electronic reactivity and charge transfer capabilities. pensoft.net |
| Dipole Moment | Overall polarity of the molecule. pensoft.net | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. pensoft.net |
Molecular Modeling for Mechanistic Insights
Beyond static properties, molecular modeling provides dynamic insights into reaction mechanisms. researchgate.net For this compound, this is particularly valuable for understanding the complex sequence of events during its chemical transformations, such as polymerization or reactions with biological macromolecules.
Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in a solvent or within a biological environment like an enzyme's active site. These simulations track the movements of all atoms over time, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of the environment on the reaction pathway.
For instance, modeling the ring-opening reaction of the epoxide can reveal the step-by-step process of bond breaking and bond formation. It can show how the solvent molecules might stabilize intermediates or how the orientation of the reactants influences the stereochemical outcome. By visualizing the entire reaction trajectory, from reactants to products via the transition state, chemists can gain a much deeper and more intuitive understanding of the underlying mechanism than from experimental data alone. nsf.govmdpi.com
Applications in Advanced Organic Synthesis and Chiral Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
The utility of 3-phenyloxirane-2-carboxylic acid and its derivatives, such as 2-methyl-3-phenyloxirane-2-carboxylic acid (commonly known as BMK glycidic acid), as key intermediates is well-established in multi-step synthesis. smolecule.com These compounds serve as pivotal precursors to other important synthetic building blocks.
A primary role of these glycidic acids is their conversion into phenyl-2-propanone (P2P) and its analogues. This transformation is typically achieved through hydrolysis and decarboxylation. smolecule.com The resulting ketone, P2P, is a significant intermediate in its own right, serving as a precursor in various complex synthetic pathways. The dual functionality of the parent molecule allows for distinct reactivity patterns, making it a strategic choice for introducing specific structural motifs into a larger molecule. smolecule.com The Darzens condensation reaction is a common method for synthesizing these glycidic acid intermediates, reacting a ketone or aldehyde (like benzaldehyde) with an α-haloester in the presence of a base.
Building Block for Bioactive Molecules and Pharmaceutical Precursors
The structural framework of this compound is present in or serves as a precursor to a variety of bioactive molecules and pharmaceuticals. Its role as a precursor to phenyl-2-propanone (P2P) makes it an indirect but crucial building block in the synthesis of certain psychoactive substances like amphetamines. smolecule.com
Beyond this specific application, chiral epoxides and carboxylic acids are recognized as privileged scaffolds in medicinal chemistry. researchgate.netnih.govrsc.org They are considered valuable chiral building blocks for the synthesis of complex drug candidates. researchgate.netnih.gov The epoxide ring can be opened by various nucleophiles to introduce diverse functional groups, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives, allowing for the construction of complex and biologically active structures. ru.nl For instance, the synthesis of chiral α-amino alcohols, a key structural motif in many pharmaceuticals, can be achieved from chiral epoxides. nih.gov The development of methods to produce enantiomerically pure forms of these building blocks is critical, as often only one enantiomer of a drug possesses the desired therapeutic effect. researchgate.net
Development of Enantioselective Catalysts and Synthetic Methods
This compound and related structures are important substrates in the development and optimization of new enantioselective synthetic methods. These methods aim to produce a single, desired enantiomer of a chiral molecule, which is a critical challenge in modern organic and medicinal chemistry. researchgate.net
Several strategies have been developed that utilize substrates containing epoxide or carboxylic acid functionalities:
Kinetic Resolution: A patented process describes the preparation of optically active 3-phenylglycidic acid esters through enzymatic kinetic resolution. In this method, a racemic mixture of the ester is exposed to a microorganism that selectively hydrolyzes one enantiomer (the (2R, 3S)-isomer), leaving the other enantiomer (the (2S, 3R)-isomer) unreacted and allowing for its separation. google.com
Asymmetric Hydrogenation: While not acting on the epoxide directly, related keto-carboxylic acids can undergo Ru-catalyzed asymmetric transfer hydrogenation. This reaction proceeds via a dynamic kinetic resolution, where a racemic γ-keto carboxylic acid is converted into a chiral γ-lactone with high diastereo- and enantioselectivity. This demonstrates a powerful method for creating chiral lactones from carboxylic acid-containing precursors. rsc.org
Asymmetric Rearrangement: The smolecule.com-Wittig rearrangement, a powerful carbon-carbon bond-forming reaction, has been rendered enantioselective for substrates bearing a carboxylic acid. Using a chiral lithium amide as a base, α-allyloxycarboxylic acids can be rearranged into α-hydroxycarboxylic acids with the creation of a new stereocenter, providing access to highly functionalized chiral building blocks. thieme-connect.de
Functionalization and Derivatization in Synthetic Pathways
The synthetic versatility of this compound stems from the distinct and predictable reactivity of its two functional groups: the epoxide and the carboxylic acid. This allows for a wide range of functionalization and derivatization reactions.
The epoxide ring , being strained, is susceptible to ring-opening reactions with a variety of nucleophiles. smolecule.com These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack often depends on the reaction conditions.
Base-catalyzed opening: Strong nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. ru.nl
Acid-catalyzed opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks, often at the more substituted carbon, as the transition state has some carbocationic character. ru.nl
The carboxylic acid group can undergo standard transformations, most notably esterification. A common and efficient method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form esters, even with sterically hindered alcohols. organic-chemistry.org It can also be converted to amides, acid chlorides, or other related functional groups.
The following table summarizes some key derivatization reactions for this bifunctional building block.
| Functional Group Targeted | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Epoxide & Carboxylic Acid | Hydrolysis & Decarboxylation | Aqueous acid (e.g., HCl), heat | Ketone (Phenyl-2-propanone) | smolecule.com |
| Epoxide | Nucleophilic Ring-Opening | NaN3 (Azide) | Azido alcohol | ru.nl |
| Epoxide | Nucleophilic Ring-Opening | Amines (RNH2, R2NH) | Amino alcohol | ru.nl |
| Carboxylic Acid | Esterification (Steglich) | Alcohol (R-OH), DCC, DMAP | Ester | organic-chemistry.org |
| Carboxylic Acid | Esterification (from ester) | Aqueous NaOH, 60°C (saponification), then acidification | Carboxylic Acid (from ester precursor) |
Research Methodologies and Analytical Approaches
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of 3-Phenyloxirane-2-carboxylic acid, providing powerful tools for both purification and detailed assessment of its various forms.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purity assessment of this compound. Due to the polar nature of the carboxylic acid group, the compound is often poorly retained on standard reversed-phase columns (like C18). To overcome this, specialized chromatographic modes are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) mixed-mode columns, which possess polar ionizable groups, can significantly enhance the retention of polar analytes like carboxylic acids. helixchrom.com This allows for effective separation from less polar impurities under MS-compatible conditions. helixchrom.com
Alternatively, derivatization of the carboxylic acid functional group can be performed to increase its hydrophobicity and improve its chromatographic behavior on reversed-phase columns. nih.govpsu.edu
Table 1: Illustrative HPLC Methods for Carboxylic Acid Analysis
| Parameter | Method 1: HILIC | Method 2: Reversed-Phase (General) |
| Stationary Phase | Amaze TH (HILIC, cation-anion exchange) | ODS (C18) |
| Mobile Phase | Acetonitrile (B52724)/Ammonium (B1175870) Acetate Buffer (e.g., 80:20) | Acetonitrile/Water with acid modifier (e.g., Formic Acid) |
| Separation Mode | HILIC, Mixed-Mode | Reversed-Phase |
| Detection | Evaporative Light Scattering Detector (ELSD), MS | UV, MS |
| Key Advantage | Good retention of polar compounds without derivatization. helixchrom.com | Wide applicability and availability of columns. |
Chiral Chromatography for Enantiomeric Purity
As this compound possesses two chiral centers, determining its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying the individual enantiomers. sigmaaldrich.com The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). csfarmacie.cz This interaction, often described by the "three-point interaction model," must be stereochemically dependent for separation to occur. csfarmacie.czresearchgate.net
For carboxylic acids, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) coatings are known for their broad selectivity and are widely used for separating a vast range of chiral compounds, including acids. researchgate.net
Macrocyclic Glycopeptide (Antibiotic) CSPs: Phases like Chirobiotic T are particularly effective for separating chiral acids due to their ability to engage in multiple interaction types (e.g., hydrogen bonding, ionic interactions). csfarmacie.czresearchgate.net
Cyclodextrin-based CSPs: These phases, particularly hydroxypropyl-β-cyclodextrin, can be used to separate enantiomers of various acidic compounds. nih.gov
The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing selectivity and resolution between the enantiomeric peaks. csfarmacie.cz
Table 2: Common Chiral Stationary Phases for Carboxylic Acid Resolution
| Chiral Stationary Phase (CSP) Type | Example | Primary Interaction Mechanism | Reference |
| Derivatized Polysaccharides | Cellulose or Amylose derivatives on silica (B1680970) | Hydrogen bonding, π-π interactions, steric inclusion | researchgate.net |
| Macrocyclic Glycopeptides | Teicoplanin-based (e.g., Chirobiotic T) | Ionic interactions, hydrogen bonding, inclusion | csfarmacie.czresearchgate.net |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | Host-guest inclusion complexes | nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system, chemists can qualitatively track the consumption of starting materials (e.g., benzaldehyde (B42025) and an N-acylglycine ester in a Darzens condensation) and the formation of the desired epoxide product. cellmolbiol.org The components are visualized under UV light or by staining, and the relative positions (Rf values) of the spots indicate the progress of the reaction, helping to determine the optimal reaction time or endpoint. cellmolbiol.org
Optimization Strategies in Synthesis (e.g., Design of Experiments)
Optimizing the synthesis of this compound to maximize yield and purity while minimizing reaction time and byproducts is a critical research objective. Design of Experiments (DoE) is a powerful statistical methodology used to achieve this efficiently. DoE involves systematically varying multiple reaction parameters simultaneously to understand their individual and interactive effects on the outcome. nih.gov
For a typical synthesis route like the Darzens reaction, key factors could include the type and concentration of the base, reaction temperature, solvent, and the molar ratio of reactants. The responses measured would be product yield (determined by HPLC or NMR) and enantiomeric excess (determined by chiral HPLC). By analyzing the results of a limited number of well-planned experiments, a predictive model can be built to identify the optimal conditions.
Table 3: Hypothetical Design of Experiments (DoE) for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
| Base Concentration | 1.0 M | 1.5 M | 2.0 M |
| Temperature (°C) | -10 | 0 | 10 |
| Reaction Time (h) | 2 | 4 | 6 |
| Response 1 | \multicolumn{3}{c | }{Product Yield (%)} | |
| Response 2 | \multicolumn{3}{c | }{Enantiomeric Purity (e.e. %)} |
Spectrometric Quantification Methods (e.g., LC-MS/MS)
For highly sensitive and selective quantification of this compound in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov The technique combines the separation power of HPLC with the specific detection capability of tandem mass spectrometry.
Given that carboxylic acids can exhibit poor ionization efficiency and retention in their native form, a derivatization step is often employed. Derivatization with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC converts the carboxylic acid into a derivative that is more amenable to reversed-phase chromatography and shows a significantly stronger response in the mass spectrometer. nih.gov Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the derivatized molecule) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity and reduces chemical noise.
Table 4: Example Parameters for LC-MS/MS Quantification via Derivatization
| Parameter | Description |
| Derivatization Reagent | 3-nitrophenylhydrazine (3-NPH) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Chromatography | Reversed-Phase UHPLC |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for the derivative |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of the [M-H]⁻ ion of the 3-NPH derivative of this compound |
| Product Ion (Q3) | A specific, stable fragment ion generated from the precursor ion |
| Benefit | High sensitivity and selectivity; derivatization yields can be near 100%. nih.gov |
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Routes and Catalyst Development
The classic approach to synthesizing the α,β-epoxy ester core of molecules like 3-phenyloxirane-2-carboxylic acid is the Darzens condensation, which involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.org Modern research, however, is focused on developing more efficient, selective, and sustainable catalytic systems for this and other transformations.
Recent advancements have introduced highly effective organocatalysts, such as the cyclopropenimine superbase, for promoting Darzens condensations with good to excellent conversion rates. mdpi.com Alongside organocatalysis, phase-transfer catalysis represents another strategy to enhance the efficiency of the Darzens reaction, facilitating the interaction between reactants in different phases. mdpi.comstackexchange.com
Beyond the Darzens reaction, the broader field of carboxylic acid chemistry is undergoing a revolution driven by electrochemistry and photocatalysis. These methods offer novel pathways for the activation and functionalization of carboxylic acids.
Electrocatalysis : Electrochemical methods are being developed for the Ni-catalyzed decarboxylative oxygenation of arylacetic acids under aerobic conditions. nih.gov This approach can generate valuable carbonyl compounds. Another innovative strategy uses self-assembled monolayers of carboxylates on an electrode surface to enable selective electrooxidation in the presence of sensitive catalysts, like inexpensive iron complexes, which can catalyze radical additions to olefins. rsc.org Catalyst-free methods involving the electro-induced reduction of redox-active esters derived from carboxylic acids are also emerging as a sustainable route to generate radicals. nih.gov
Photocatalysis : Cerium(III) photocatalysis is a recently reported strategy for the chemoselective decarboxylative oxygenation of carboxylic acids using molecular oxygen as the oxidant. acs.org A remarkable feature of this system is that the reaction's selectivity can be steered toward producing either hydroperoxides or carbonyls simply by changing the base used. acs.org
These cutting-edge catalytic methods, while not all yet specifically applied to this compound, represent the future direction of research, promising more efficient and versatile synthetic routes.
Exploration of Undiscovered Reactivity Profiles
The dual functionality of this compound provides a rich landscape for exploring its chemical reactivity. The molecule's behavior is dictated by the interplay between the carboxylic acid group and the strained oxirane ring. nih.govucalgary.ca While traditional reactions like hydrolysis of the ester and nucleophilic ring-opening of the epoxide are known, research is moving towards uncovering and controlling more subtle and novel reaction pathways. vanderbilt.edupressbooks.pub
The relative reactivity of carboxylic acid derivatives is a key factor, with the reactivity order generally being acyl chloride > anhydride (B1165640) > ester > amide. ucalgary.ca Understanding this hierarchy is crucial for planning synthetic transformations.
Future research is focused on harnessing the reactivity of radicals generated from the carboxylic acid moiety.
Oxidative Decarboxylation : The generation of carbon-centered radicals via oxidative decarboxylation is a powerful strategy. youtube.com These radicals can be trapped by various molecules, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The development of catalytic systems that can control the fate of these radical intermediates is a major research goal. For instance, iron and manganese porphyrin systems have been shown to be effective for the mild oxidative decarboxylation of aryl-substituted carboxylic acids. acs.org
Controlling Selectivity : As demonstrated with cerium photocatalysis, modern synthetic methods are beginning to offer precise control over reaction outcomes. acs.org The ability to selectively channel the decarboxylative oxygenation of a carboxylic acid to produce either a ketone, aldehyde, or hydroperoxide by simply tuning the reaction base is a significant step forward. acs.org Applying such principles to a bifunctional molecule like this compound could allow for the selective modification of the carboxyl group while leaving the epoxide ring intact, or vice-versa, opening up new synthetic possibilities.
Advanced Computational Studies for Predictive Modeling
In silico methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby accelerating the discovery process. nih.govresearchgate.net For this compound and its derivatives, computational studies provide insights that are difficult to obtain through experiments alone.
The application of computational modeling can be viewed at several levels of sophistication:
Property Prediction : At a fundamental level, computational tools can calculate key physicochemical properties. PubChem, for instance, provides computed data such as molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area. nih.gov
Reactivity and Mechanistic Insights : Quantum chemical methods are used to explore chemical properties and reactivity in greater depth. unf.edu These models can analyze the effects of different substituents and model reaction pathways, such as the formation of intermediates during protonation or nucleophilic attack, to gain insight into regio- and stereoselectivity. unf.edunih.gov This predictive power can assist in designing new synthetic applications and understanding reaction mechanisms. unf.edunih.gov
Biological Interaction Modeling : In the context of drug discovery, computational models are critical for predicting how a molecule might interact with biological targets. mdpi.comyoutube.com Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a protein receptor of known 3D structure. scielo.org.mxnih.gov Furthermore, machine learning and deep learning algorithms are increasingly being used to screen vast chemical spaces and predict potential drug-target interactions (DTIs), a crucial step in drug repositioning and discovery. researchgate.netmdpi.com For potential drug candidates, in silico tools can also predict pharmacokinetic profiles and toxicity (ADMET), helping to identify promising compounds for further research. nih.gov
By integrating these advanced computational studies, researchers can build predictive models to guide the synthesis of new derivatives of this compound with tailored reactivity and to efficiently screen them for potential biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-phenyloxirane-2-carboxylic acid, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via epoxidation of α,β-unsaturated precursors (e.g., cinnamic acid derivatives) using peracids like mCPBA, followed by carboxylation. Post-synthesis, purity should be validated using HPLC (≥95% purity threshold) and NMR spectroscopy to confirm the absence of unreacted starting materials or side products. Mass spectrometry (HRMS) is critical for molecular weight confirmation. Note that analytical data discrepancies may arise due to residual solvents or stereochemical impurities, requiring orthogonal methods like IR spectroscopy for functional group verification .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To resolve the epoxide ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ ~12 ppm, broad).
- FT-IR : Confirmation of the carboxylic acid (-COOH, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) groups.
- X-ray crystallography : For absolute stereochemical assignment, though crystal growth may be challenging due to hygroscopicity.
Cross-referencing with databases like PubChem or EPA DSSTox is advised, but independent validation is essential due to limited public data .
Q. How should researchers handle stability issues during storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent epoxide ring opening or decarboxylation. Conduct periodic stability tests via TLC or HPLC to monitor degradation. Use desiccants to mitigate hygroscopicity, which can catalyze hydrolysis. Stability studies under varying pH and temperature conditions are recommended for long-term storage protocols .
Advanced Research Questions
Q. Why does this compound show negligible reactivity with HBr in bromination studies?
- Methodological Answer : The proximity of the carboxyl group to the epoxide ring induces electronic effects (e.g., electron withdrawal), reducing the electrophilicity of the epoxide oxygen and hindering nucleophilic attack by HBr. Steric hindrance from the phenyl group further limits accessibility. To confirm this, computational modeling (DFT studies) can map electron density distributions, while kinetic experiments under varying HBr concentrations and temperatures can quantify reactivity trends .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from differences in reaction conditions (e.g., solvent polarity, catalysts) or stereochemical outcomes. Systematic reproducibility studies should:
- Control variables like moisture levels (use molecular sieves) and oxygen (via Schlenk techniques).
- Employ advanced monitoring tools (in-situ FT-IR, LC-MS) to track intermediate formation.
- Compare results across multiple batches to isolate batch-specific impurities as confounding factors .
Q. What mechanistic insights explain the selectivity of this compound in ring-opening reactions?
- Methodological Answer : The regioselectivity of ring opening is influenced by:
- Electronic factors : The carboxyl group directs nucleophiles to the less substituted epoxide carbon due to inductive effects.
- Steric effects : The phenyl group disfavors attack at the adjacent carbon.
Isotopic labeling (e.g., 18O in the epoxide) and kinetic isotope effect (KIE) studies can validate proposed mechanisms. Transition-state modeling (e.g., QM/MM) provides additional mechanistic clarity .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Preliminary ecotoxicity assessments should include:
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri to estimate EC50 values.
- Biodegradability tests : OECD 301F (manometric respirometry) to evaluate mineralization potential.
- QSAR modeling : Predict bioaccumulation (log Kow) and persistence (half-life) using EPA EPI Suite™. These studies must be validated with experimental data due to the compound’s structural uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
